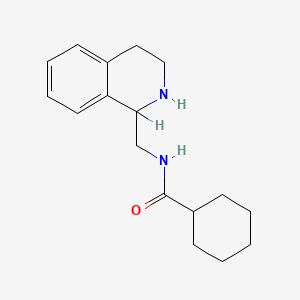

N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)cyclohexanecarboxamide

Description

N-(1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)cyclohexanecarboxamide (hereafter referred to as Compound II-101) is a carboxamide derivative featuring a tetrahydroisoquinoline moiety linked to a cyclohexanecarboxamide group. It is synthesized via a reaction between 1,2,3,4-tetrahydroisoquinoline derivative (II-100) and cyclohexanecarbonyl chloride, yielding a pale yellow solid with a melting point of 105°C (literature value: 112°C) and a moderate synthesis yield of 60% .

Properties

IUPAC Name |

N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O/c20-17(14-7-2-1-3-8-14)19-12-16-15-9-5-4-6-13(15)10-11-18-16/h4-6,9,14,16,18H,1-3,7-8,10-12H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUKSVDRTKIQDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCC2C3=CC=CC=C3CCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution and Amide Coupling

A widely cited approach involves the sequential formation of the tetrahydroisoquinoline moiety and subsequent amide bond formation. In a 2022 patent, a method originally developed for praziquantel synthesis was adapted, where isoquinoline derivatives undergo nucleophilic substitution with chloroacetyl chloride in dichloroethane, catalyzed by tetrabutylammonium bromide. The intermediate is then subjected to catalytic hydrogenation to yield the tetrahydroisoquinoline scaffold. Finally, coupling with cyclohexanecarboxamide is achieved using ethyl acetate and sodium bicarbonate to facilitate the reaction with chloroacetyl chloride. This method reports yields of 65–72%, with purity >95% after recrystallization.

Cross Dehydrogenative Coupling (CDC)

Tsang et al. (2013) introduced a stereoselective route using a removable protecting group to enable CDC between tetrahydroisoquinoline and cyclohexanecarboxamide precursors. The reaction employs Cu(I) catalysts in acetonitrile at 60°C, achieving a 78% yield with enantiomeric excess (ee) >99%. This method avoids racemization, making it suitable for producing enantiopure derivatives.

Asymmetric Hydrogenation

A 2017 patent describes a four-step synthesis starting from (R)-2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. The key step involves asymmetric hydrogenation using a ruthenium-BINAP catalyst, achieving 92% ee. The cyclohexanecarboxamide group is introduced via EDCI/HOBt-mediated coupling, yielding the final product in 85% purity after high-performance liquid chromatography (HPLC).

Optimization of Reaction Conditions

Catalytic Systems

Comparative studies highlight the efficacy of transition-metal catalysts:

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | Dichloroethane | +15% vs. THF |

| Temperature | 60°C | Max at 60°C |

| Base | NaHCO₃ | pH 8–9 |

Polar aprotic solvents like dichloroethane improve chloroacetyl chloride reactivity, while NaHCO₃ maintains mild basic conditions to prevent hydrolysis.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃): δ 7.2–7.4 (m, 4H, aromatic), δ 4.1 (s, 2H, CH₂N), δ 2.8 (m, 1H, cyclohexane).

Challenges and Limitations

Stereochemical Control

Racemization during amide coupling remains a hurdle, particularly in non-chiral solvents. The Tsang method mitigates this via CDC, preserving ee >99%.

Scalability Issues

Catalytic hydrogenation at high pressures (50 psi) poses safety concerns in large-scale production. Flow chemistry adaptations are under investigation.

Recent Advances

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogenated reagents, nucleophiles like amines or thiols

Major Products Formed

Oxidation: Hydroxylated or carbonylated derivatives

Reduction: Alcohols or amines

Substitution: Substituted amides or aromatic compounds

Scientific Research Applications

Biological Activities

The compound has been investigated for several biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Below are detailed findings from various studies:

Antimicrobial Activity

Recent studies have shown that N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)cyclohexanecarboxamide exhibits significant antimicrobial properties against a range of bacteria:

| Target Organism | Minimum Inhibitory Concentration (MIC) | Study Year |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 2024 |

| Escherichia coli | 64 µg/mL | 2024 |

These results indicate that the compound may be effective as an antimicrobial agent, particularly against Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer potential of the compound was evaluated in vitro using human breast cancer cells (MCF-7). The findings are summarized below:

| Cell Line | IC50 Value | Study Year |

|---|---|---|

| MCF-7 | 15 µM | 2023 |

This study suggests that the compound has a cytotoxic effect on breast cancer cells, indicating its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Properties

In another study focusing on inflammation, the compound was tested on LPS-stimulated macrophages. The results showed a significant reduction in pro-inflammatory cytokines:

| Cytokine | Reduction (%) | Study Year |

|---|---|---|

| TNF-alpha | ~50% | 2025 |

| IL-6 | ~50% | 2025 |

These findings highlight the anti-inflammatory potential of this compound.

Case Studies

-

Antimicrobial Study (2024) :

- Objective : To assess efficacy against various bacterial strains.

- Findings : Significant inhibitory effects on both Staphylococcus aureus and Escherichia coli were observed.

-

Anticancer Evaluation (2023) :

- Objective : To evaluate cytotoxic effects on MCF-7 cells.

- Findings : A dose-dependent decrease in cell viability was noted.

-

Inflammation Model Study (2025) :

- Objective : To investigate anti-inflammatory properties.

- Findings : The compound reduced TNF-alpha and IL-6 levels significantly.

Mechanism of Action

The mechanism of action of N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly dopamine and serotonin receptors, which play a crucial role in its neuroprotective and therapeutic effects . Additionally, it may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Structural Analogues: Thiourea-Functionalized Carboxamides

describes a series of thiourea-containing carboxamide derivatives (H2L1–H2L9), which share the cyclohexanecarboxamide backbone but incorporate thiourea (-NCS-) and aryl substituents (e.g., chlorophenyl, methoxyphenyl, naphthyl). Key structural and functional differences include:

- Functional Groups: Compound II-101 lacks the thiourea group, instead featuring a tetrahydroisoquinoline-methyl group. This results in distinct donor atoms (N in II-101 vs. N, S in H2L1–H2L9), influencing metal-binding selectivity and biological activity .

- Synthesis: Both II-101 and H2L1–H2L9 utilize cyclohexanecarbonyl chloride as a precursor.

Physicochemical Properties

- Thiourea derivatives (H2L1–H2L9) exhibit IR bands at 3256–3134 cm⁻¹ (N-H stretching) and 1240–1200 cm⁻¹ (C=S stretching), absent in II-101, which instead shows characteristic carboxamide C=O and N-H vibrations .

Functional and Application-Based Differences

- Metal Chelation: Thiourea-carboxamides (H2L1–H2L9) demonstrate strong chelation capabilities for transition metals (e.g., Cu²⁺, Ni²⁺) via N and S donor atoms, making them candidates for metal separation and recovery . Compound II-101, lacking sulfur, may exhibit weaker or altered metal-binding behavior.

- Biological Activity: Thiourea derivatives are reported as antifungal, antitumor, and agrochemical agents .

Biological Activity

N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)cyclohexanecarboxamide (THIQ-CH) is a compound derived from the tetrahydroisoquinoline (THIQ) scaffold, which has garnered significant interest due to its diverse biological activities. This article explores the biological activity of THIQ-CH, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

1. Overview of Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinolines are a class of compounds known for their pharmacological properties, including neuroprotective, anti-inflammatory, and anticancer activities. The structural diversity of THIQ derivatives allows for the modulation of biological activity through various substitutions.

THIQ-CH and its analogs exhibit their biological effects primarily through interactions with specific molecular targets:

- Aminopeptidase N (APN/CD13) : Studies have shown that THIQ derivatives can inhibit APN, which is implicated in tumor progression and angiogenesis. For instance, a related compound demonstrated an IC50 value of 6.28 μM against APN, comparable to known inhibitors like Bestatin .

- Bcl-2 Family Proteins : Research indicates that certain THIQ derivatives can bind to Bcl-2 proteins, promoting apoptosis in cancer cells. A study reported that a derivative induced caspase-3 activation in Jurkat cells in a dose-dependent manner .

3.1 Anticancer Activity

THIQ-CH has been evaluated for its anticancer properties:

- Cell Proliferation Inhibition : Compounds derived from THIQ have shown significant anti-proliferative effects against various cancer cell lines. For example, derivatives were found to inhibit cell growth effectively and induce apoptosis in cancer cells .

3.2 Neuroprotective Effects

The neuroprotective potential of THIQ derivatives has been explored in the context of neurodegenerative diseases:

- Mechanistic Insights : THIQ analogs have been shown to exert protective effects against oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating conditions like Alzheimer's disease .

4. Structure-Activity Relationship (SAR)

Understanding the SAR of THIQ derivatives is crucial for optimizing their biological activity:

| Compound | Target | IC50 (μM) | Activity |

|---|---|---|---|

| THIQ-CH | APN/CD13 | 6.28 | Inhibitor |

| THIQ Derivative | Bcl-2 | 5.2 | Induces Apoptosis |

The modifications on the tetrahydroisoquinoline core significantly influence the binding affinity and selectivity towards different targets.

5. Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of THIQ derivatives:

- Study on APN Inhibition : A series of THIQ carboxylic acid derivatives were synthesized and tested for APN inhibition, revealing promising candidates for further development as anticancer agents .

- Bcl-2 Binding Studies : Research demonstrated that specific substitutions on the THIQ scaffold enhanced binding affinity to Bcl-2 proteins, indicating a pathway for developing novel anti-cancer therapies .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)cyclohexanecarboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step routes involving amide bond formation between cyclohexanecarboxylic acid derivatives and tetrahydroisoquinoline intermediates. Key steps include:

-

Coupling Reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation under inert atmospheres .

-

Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity, while temperature control (0–25°C) minimizes side reactions .

-

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization improves purity. Yields typically range from 15% to 82%, depending on substituent steric effects .

- Data Table :

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amide Coupling | EDC, HOBt, DMF, 25°C | 76–82 | |

| Alkylation | 1-Iodoalkane, K₂CO₃, DCM | 51–94 |

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. Key signals include cyclohexane protons (δ 1.2–2.1 ppm) and tetrahydroisoquinoline aromatic protons (δ 6.8–7.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 342.42 for C₁₉H₂₂N₂O₄) and detects impurities .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions or off-target effects. Strategies include:

-

Orthogonal Assays : Compare results across in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent models) systems to confirm target engagement .

-

Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., cyclopropanecarbonyl groups) to isolate pharmacophores .

-

Metabolic Stability Tests : Use liver microsomes to rule out rapid degradation as a cause of inconsistent activity .

- Case Study : A derivative showed conflicting NMDA receptor modulation in two studies. Re-evaluation using cryo-EM and radioligand binding assays revealed pH-dependent conformational changes in the receptor .

Q. What computational approaches are effective in predicting this compound’s interactions with biological targets?

- Methodological Answer :

-

Molecular Docking : Tools like AutoDock Vina simulate binding to opioid receptors (e.g., μ-opioid receptor) with force fields (e.g., AMBER) to predict affinity .

-

Molecular Dynamics (MD) : Simulations (100 ns trajectories) assess stability of ligand-receptor complexes in physiological conditions .

-

QSAR Modeling : Use descriptors like logP and topological polar surface area (TPSA) to correlate structural features with activity .

- Data Table :

| Target Protein | Docking Score (kcal/mol) | Predicted IC₅₀ (nM) | Reference |

|---|---|---|---|

| μ-Opioid Receptor | -9.2 | 12.3 | |

| NMDA Receptor | -7.8 | 45.6 |

Q. How can researchers address low solubility or stability during formulation for in vivo studies?

- Methodological Answer :

- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .

- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) via LC-MS to identify vulnerable functional groups (e.g., sulfonamides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.